molecular formula C18H23FN2O2 B2672594 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclopropanecarboxamide CAS No. 1421494-74-7

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclopropanecarboxamide

Cat. No.: B2672594
CAS No.: 1421494-74-7
M. Wt: 318.392
InChI Key: XAOQOHHJQPBSRC-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide is a synthetic compound belonging to the class of piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-fluorobenzaldehyde with piperidine to form the corresponding piperidine derivative. This intermediate is then subjected to further reactions, including cyclopropanation and carboxamidation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide has several scientific research applications:

    Drug Development: The compound is studied for its potential therapeutic effects and role in drug development

    Catalysis: It is used as a catalyst in various chemical reactions due to its unique structure.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]isobutyramide: A similar compound with potential therapeutic and toxic effects.

    N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]furan-2-carboxamide: Another derivative with applications in drug development and materials science.

Uniqueness

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide stands out due to its unique cyclopropane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific studies.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-5-3-4-13(10-15)11-16(12-20-18(23)14-7-8-14)21-9-2-1-6-17(21)22/h3-5,10,14,16H,1-2,6-9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOQOHHJQPBSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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